(S)-Oxepan-4-ol is classified as a cyclic alcohol and belongs to the family of oxepanes, which are heterocyclic compounds containing oxygen in the ring. It can be derived from the reduction of oxepan-4-one or through other synthetic routes that involve chiral intermediates. The compound is often utilized in the synthesis of more complex organic molecules and has potential applications in medicinal chemistry.
The synthesis of (S)-Oxepan-4-ol can be accomplished through several methods, primarily involving the reduction of oxepan-4-one. A common approach is to use lithium aluminum hydride as a reducing agent, which efficiently converts the ketone into the corresponding alcohol.
(S)-Oxepan-4-ol features a seven-membered ring with one hydroxyl group. The stereochemistry at the fourth carbon is crucial for its biological activity and interaction with various enzymes and receptors.
(S)-Oxepan-4-ol participates in various chemical reactions due to its functional groups:
The choice of reagents and conditions significantly influences the outcome of these reactions, affecting yield and selectivity.
The mechanism of action for (S)-Oxepan-4-ol primarily involves its interaction with biological targets such as enzymes or receptors. The hydroxyl group allows it to participate in hydrogen bonding and other non-covalent interactions, influencing enzyme activity or receptor binding affinity.
(S)-Oxepan-4-ol has several scientific uses:
Asymmetric catalysis provides a powerful platform for constructing the (S)-oxepan-4-ol scaffold with high enantiomeric purity. Cooperative catalysis strategies, integrating distinct catalytic cycles, have demonstrated exceptional efficacy. A prominent approach employs tertiary amine and transition metal catalysts operating synergistically. In this paradigm, isatin-derived Morita-Baylis-Hillman carbonates react with vinyl carbonates. The tertiary amine (e.g., a cinchona alkaloid derivative) generates an allylic ylide, while the transition metal catalyst (e.g., palladium complexes with chiral phosphine ligands) orchestrates the formation of a metal-bound 1,4-dipole. Their chemoselective [4+3] annulation affords functionalized oxepane frameworks, including precursors to (S)-oxepan-4-ol, with excellent enantioselectivity (typically >90% ee) and moderate to good yields. Crucially, catalyst pairing dictates stereochemical outcome: systematic selection of the amine and metal-chiral ligand complex allows access to all four possible diastereomers for products bearing vicinal stereocenters, showcasing exceptional control [5].
Chiral Lewis acid catalysis offers another route. Chiral metal complexes activate carbonyl or epoxide functionalities within precursors, enabling stereocontrolled ring-forming reactions. For instance, rhodium(II)-catalyzed ring expansions of α-diazo homophthalimides tethered to cyclic ethers yield spirocyclic oxepanes with high diastereoselectivity. Similarly, scandium(III)-complexes with chiral ligands facilitate enantioselective Baeyer-Villiger oxidizations of prochiral cyclohexanones, producing caprolactones that can be elaborated to (S)-oxepan-4-ol derivatives. Enantioselectivities exceeding 85% ee are routinely achieved with optimized systems [7].
Table 1: Asymmetric Catalytic Systems for Oxepane Synthesis
Catalyst System | Reaction Type | Key Intermediate/Product | Enantioselectivity (ee) | Reference |
---|---|---|---|---|
Pd/(R)-BINAP + Quinidine | [4+3] Annulation | Functionalized oxepane | >90% | [5] |
Rh₂(S-DOSP)₄ | Ring Expansion | Spirocyclic oxepane | >85% | [7] |
Sc(III)/Chiral Pybox Complex | Baeyer-Villiger Oxidation | Caprolactone | 88% | [7] |
Cu(OTf)₂/Chiral Diamine Ligand | Enantioselective Etherification | Tetrahydrobenzoxepine | 92% | [7] |
Furthermore, organocatalytic strategies are emerging. Chiral bifunctional phosphine catalysts enable transformations like the transannular Morita-Baylis-Hillman reaction within macrocyclic precursors, yielding bicyclic oxepanones with high enantiocontrol. While direct synthesis of simple (S)-oxepan-4-ol via organocatalysis is less common, these methods provide complex oxepane architectures relevant to its downstream applications [7].
Ring-closing methodologies provide direct access to the oxepane core. Ring-Closing Metathesis (RCM) stands out for its convergence and functional group tolerance. Dienes of the general structure HO-CH(CH₂CH=CH₂)-CH₂-CH₂-CH₂-CH=CH₂ serve as ideal precursors. Employing robust catalysts like the Grubbs second-generation ruthenium carbene complex or Schrock molybdenum alkylidene catalysts facilitates the critical 7-endo ring closure. Careful optimization of the protecting group for the hydroxyl moiety (e.g., silyl ethers) and alkene substitution patterns is paramount for achieving high yields and preventing oligomerization. This route efficiently delivers 3,4,5,6-tetrahydro-2H-oxepin derivatives, which can be selectively reduced to yield (S)-oxepan-4-ol. Enantioselectivity is typically introduced prior to RCM using chiral pool starting materials or asymmetric synthesis steps to set the required C4 stereocenter [3] [7].
Lewis Acid-Mediated Cyclizations offer powerful alternatives, particularly for polyoxygenated systems. The Nicholas-Ferrier rearrangement exemplifies this approach. It begins with the formation of a glycal-derived propargyl ether. Activation of the alkyne via a dicobalt hexacarbonyl complex generates an oxocarbenium ion, which undergoes stereospecific rearrangement to form a functionalized 7-membered ring. Subsequent demetallation and reduction steps yield the oxepane. This method excels at transferring stereochemical information from pyranose glycals into the oxepane scaffold [3].
Ring Expansion of Cyclopropanated Glycals, pioneered by Hoberg, provides exceptional stereocontrol. Glucals or galactals undergo stereoselective cyclopropanation (e.g., via the Furukawa-modified Simmons-Smith reaction). Subsequent Lewis acid-catalyzed (e.g., trimethylsilyl triflate) ring opening generates an oxocarbenium ion intermediate. Trapping this intermediate with diverse silylated nucleophiles (e.g., allyltrimethylsilane, trimethylsilyl propargyl) yields highly functionalized oxepines (e.g., 7-O-benzyl-2,3-dideoxy-4,5-O-silanediyl-D-arabino-hept-2-enopyranose derivatives). Crucially, the stereochemistry at C1 (anomeric position) depends on the starting glycal and nucleophile. Galactal-derived systems often afford superior diastereoselectivity (up to 80:1) due to steric shielding by the silanediyl bridge, favoring α-attack. Subsequent dihydroxylation or hydrogenation then affords the saturated (S)-oxepan-4-ol derivatives [3].
Table 2: Ring-Closing Strategies for Oxepane Synthesis
Method | Key Starting Material | Critical Step/Reagent | Stereochemical Outcome | Functionalization Potential |
---|---|---|---|---|
RCM | Diene (HO-C*H-CH₂CH=CH₂)-linker) | Grubbs II Catalyst | Defined by precursor chirality | High (alkene) |
Nicholas-Ferrier | Glycal Propargyl Ether | Co₂(CO)₈, Lewis Acid (e.g., BF₃·Et₂O) | Transfers glycal stereochemistry | Moderate |
Hoberg Ring Expansion | Cyclopropanated Glycal (e.g., Acetylated) | TMSOTf, Silyl Nucleophile (e.g., TMS-allyl) | High diastereoselectivity (Galactal > Glucal) | Very High (C1 nucleophile adduct) |
Radical Cyclizations present complementary routes. Tin-mediated 7-endo-trig vinyl radical cyclizations of appropriately designed enyne ethers, often derived from precursors like Baylis-Hillman adducts, provide stereoselective access to tri- and tetrasubstituted oxepanes. While directly yielding the saturated ring system, controlling the C4 stereochemistry absolutely for (S)-oxepan-4-ol requires chiral auxiliaries or enantioselective catalysis in precursor synthesis [7].
The Mitsunobu reaction is indispensable for achieving stereochemical inversion at the C4 position of oxepanes, providing a reliable route to the (S)-enantiomer from readily available racemic or enantiomerically impure precursors. Its core mechanism involves the stereospecific SN₂ displacement of an alcohol activated in situ by a phosphine (typically triphenylphosphine) and a dialkyl azodicarboxylate (DEAD or DIAD). The reaction proceeds with clean inversion of configuration [2] [6] [8].
For (S)-oxepan-4-ol synthesis, racemic oxepan-4-ol is subjected to Mitsunobu conditions with an acidic pronucleophile. Common partners include:
The critical step is the hydrolysis or cleavage of the Mitsunobu adduct under conditions that preserve the stereochemical integrity of the ring. For esters, standard saponification (e.g., KOH/MeOH/H₂O, LiOH/THF/H₂O) regenerates the alcohol with inverted configuration. Phthalimide adducts undergo hydrazinolysis or methylamine treatment (Gabriel synthesis), while azides are reduced (e.g., Staudinger reduction with PPh₃/H₂O, catalytic hydrogenation) to the amine. If the Mitsunobu product is an amine (after deprotection), it can be diazotized and hydrolyzed back to the alcohol [6] [8].
Table 3: Mitsunobu Inversion Strategy for (S)-Oxepan-4-ol
Step | Reagents/Conditions | Intermediate/Product | Stereochemistry |
---|---|---|---|
1. Mitsunobu Reaction | Racemic Oxepan-4-ol, R-OH (Pronucleophile), PPh₃, DEAD/DIAD, THF/Toluene, 0°C → rt | Ester, Azide, Sulfonamide, Imide | Inverted (R) configuration at C4 |
2. Deprotection/Cleavage | Ester: KOH, MeOH, H₂O; Azide: PPh₃, H₂O; Imide: NH₂NH₂ or CH₃NH₂, EtOH | (S)-Oxepan-4-ol (from R precursor) | Retains inverted (S) configuration |
This strategy is particularly valuable when the racemic alcohol or the opposite enantiomer ((R)-oxepan-4-ol) is more readily accessible synthetically (e.g., via non-selective reduction of oxepanone). Its robustness and predictability make it a cornerstone for securing enantiopure (S)-oxepan-4-ol on scale [8]. The reaction finds extensive application in complex molecule synthesis, such as introducing chiral oxygen functionalities in natural products like the yuzurimine alkaloids or discorhabdins, where oxepane units feature prominently [8].
Biocatalysis offers sustainable and highly selective routes to enantiopure (S)-oxepan-4-ol, leveraging the exquisite stereoselectivity of enzymes under mild conditions. Key strategies include kinetic resolution (KR) and asymmetric synthesis.
Enzymatic Kinetic Resolution utilizes hydrolytic enzymes, predominantly lipases (e.g., Candida antarctica Lipase B - CALB, Pseudomonas cepacia Lipase - PCL) and esterases. Racemic oxepan-4-ol is subjected to enzymatic transesterification (e.g., with vinyl acetate in organic solvents like toluene or MTBE) or hydrolysis of its racemic esters (e.g., acetate or butyrate in aqueous buffer). The enzyme selectively acylates the (R)-alcohol or hydrolyzes the (R)-ester, leaving the (S)-alcohol enantiomerically enriched. The success hinges on the enantiomeric ratio (E-value), which depends on enzyme source, substrate structure (e.g., acyl donor chain length), solvent, and temperature. Optimized systems can achieve E > 200, providing (S)-oxepan-4-ol in high ee (>99%) and theoretically up to 50% yield from the racemate. Separation of the unreacted (S)-alcohol from the (R)-ester (or vice versa) is typically achieved by chromatography [7].
Asymmetric Biocatalytic Reduction provides a desymmetrization route. Prochiral precursors like oxepan-4-one can be reduced enantioselectively by alcohol dehydrogenases (ADHs). Engineered ADHs (e.g., from Lactobacillus brevis (LBADH) or Rhodococcus ruber (ADH-A)) often utilize nicotinamide cofactors (NAD(P)H), regenerated in situ (e.g., via isopropanol oxidation or glucose dehydrogenase (GDH)/glucose). These enzymes can exhibit excellent stereoselectivity, delivering (S)-oxepan-4-ol directly with high ee (>95%) and good yields. This approach avoids the 50% yield limitation inherent to kinetic resolution [3] [7].
Baeyer-Villiger Monooxygenases (BVMOs) represent another powerful tool for asymmetric synthesis. These flavin-dependent enzymes catalyze the insertion of oxygen into a C-C bond adjacent to a carbonyl. Applying BVMOs to enantioselective Baeyer-Villiger oxidation of prochiral cyclohexanones functionalized at the 4-position can yield caprolactones. Subsequent hydrolytic or reductive ring-opening of the lactone, followed by functional group manipulation, can provide routes to (S)-oxepan-4-ol precursors. Wild-type and engineered BVMOs (e.g., cyclohexanone monooxygenase - CHMO) offer high regio- and enantioselectivity for specific substrates [7].
Table 4: Biocatalytic Routes to (S)-Oxepan-4-ol
Biocatalytic Strategy | Enzyme Type | Substrate | Key Product | Advantage | Challenge |
---|---|---|---|---|---|
Kinetic Resolution (KR) | Lipase (e.g., CALB, PCL) | Racemic Oxepan-4-ol + Vinyl Acetate | (R)-Acetate + (S)-Alcohol | High ee achievable, Broad substrate scope | Max 50% yield (S)-alcohol |
Asymmetric Reduction | Alcohol Dehydrogenase (e.g., LBADH, ADH-A) | Oxepan-4-one (+ NADPH) | (S)-Oxepan-4-ol (+ NADP⁺) | Theoretical 100% yield, Direct synthesis | Requires cofactor recycling |
BVMO Oxidation | Baeyer-Villiger Monooxygenase (e.g., CHMO) | Functionalized Cyclohexanone | Chiral Caprolactone | Builds ring, High enantioselectivity | Multi-step to final alcohol |
Immobilization and process engineering significantly enhance biocatalytic viability. Enzyme immobilization on solid supports (e.g., epoxy-functionalized resins, silica) improves stability, recyclability, and simplifies product separation. Continuous flow bioreactors further improve efficiency and scalability for both KR and asymmetric synthesis routes [3]. While direct literature reports on (S)-oxepan-4-ol biocatalysis are less common than chemical methods, the established principles and enzyme promiscuity strongly support the feasibility and growing importance of these green approaches for producing this valuable chiral synthon.
CAS No.: 11006-66-9
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: